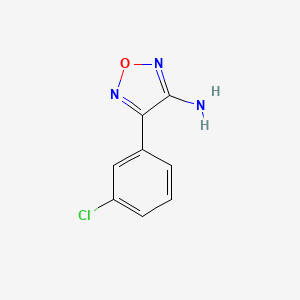
4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research by Abbas et al. (2017) focused on the synthesis of new heterocyclic compounds, using a derivative of 1,3,4-oxadiazole as a starting material. This includes the synthesis of compounds like 6-(4-chlorophenyl)[1,2.4] triazolo [3,4,b][1,3,4] oxadiazole-3-(2H) thione and 6-(4-chlorophenyl)-[1,2,4] triazolo [3,4-b][1,3,4] oxadiazole-3-amine, highlighting the versatility of 1,3,4-oxadiazole derivatives in creating fused heterocyclic compounds (Abbas, Hussain, & Shakir, 2017).
Chemical Reactions and Bond Cleavage
Jäger et al. (2002) investigated the reactions involving derivatives of 1,3,4-oxadiazole, leading to ring fission and C–C bond cleavage. This study provides insights into the reactivity of such compounds under different conditions, suggesting potential applications in synthetic chemistry (Jäger, Laggner, Mereiter, & Holzer, 2002).
Photochemical Synthesis
Buscemi et al. (2001) reported a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This demonstrates the potential of photochemical reactions in synthesizing fluorinated heterocyclic compounds, an area of interest in materials science and medicinal chemistry (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).
Synthesis and Characterization of Derivatives
Salama (2020) worked on synthesizing and characterizing new derivatives of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine. The study provides a detailed understanding of the structural and chemical properties of these derivatives, which is crucial for their application in various scientific fields (Salama, 2020).
Antimicrobial Activities
Research by Bektaş et al. (2007) and Ghattas et al. (1982) explored the antimicrobial activities of various 1,3,4-oxadiazole derivatives. These studies contribute to the understanding of the biological activities of these compounds and their potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982).
Crystal Structure Analysis
Yan et al. (2010) provided insights into the crystal structure of a related compound, 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. This kind of research is fundamental in the field of crystallography and material science (Yan, Tu, Wang, Liu, & Li, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-chlorophenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTKVPSMNAPDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




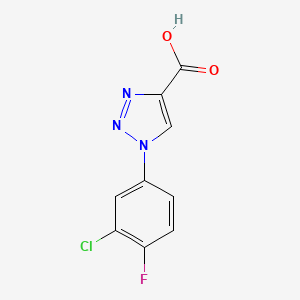
![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)
![N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1414858.png)




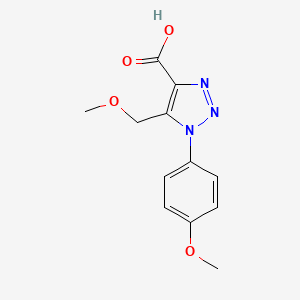

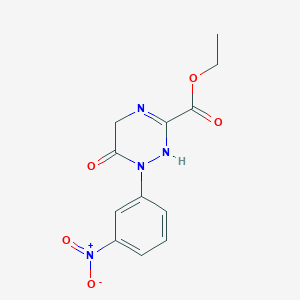
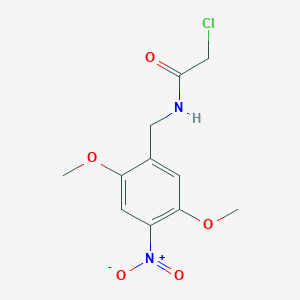
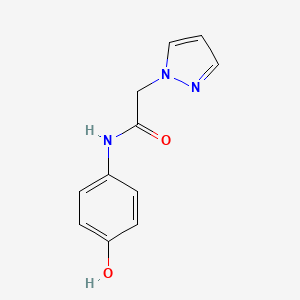
![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)